N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946246-41-9

N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3053862
CAS Number: 946246-41-9
Molecular Formula: C23H23ClN2O2
Molecular Weight: 394.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Class: Many of the compounds discussed in the papers are derivatives of 2-pyridones, a class of heterocyclic organic compounds. These derivatives often function as kinase inhibitors, particularly targeting kinases like Met kinase, RIPK3, and SYK. [, , , , , ]
  • Role in Scientific Research: These compounds are being investigated for their potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. [, , , , ]
Synthesis Analysis
  • General Approach: The synthesis of these compounds generally involves building the 2-pyridone core and then introducing substituents at various positions. This can be achieved through various reactions like condensation, cyclization, and substitution. [, , , ]
  • Specific Example: One paper describes the synthesis of a 2-pyridone derivative starting from a substituted benzaldehyde. The synthesis involves a Wittig reaction, hydrogenation, Friedel-Crafts acylation, and further modifications to introduce the desired substituents. []
Molecular Structure Analysis
  • Common Features: Many of the compounds share a common 2-pyridone scaffold. The specific substituents on the pyridone ring and the nitrogen atom can vary, influencing their biological activity and physical properties. [, , , , ]
  • Crystal Structures: Some papers report the crystal structures of these compounds complexed with their target proteins, providing valuable insights into their binding modes and structure-activity relationships. [, , , ]
Mechanism of Action
  • Kinase Inhibition: Many compounds with this core structure act as kinase inhibitors by competing with ATP for binding to the kinase active site. This inhibits the kinase activity and downstream signaling pathways. [, ]
  • Type II DFG-out Inhibitors: One paper describes a specific example of a RIPK3 inhibitor that binds to the kinase in a Type II DFG-out conformation, a less common binding mode that can offer improved selectivity. []
  • Solubility: Substitutions on the 2-pyridone core can significantly impact the compound's solubility, a crucial factor for oral bioavailability and pharmaceutical development. []
Applications
  • Cancer Treatment: Met kinase inhibitors, like the one described in one of the papers, have shown promise in preclinical models of cancer, highlighting the potential of this class of compounds for oncology applications. []
  • Inflammatory Diseases: Compounds targeting RIPK3 and other kinases involved in inflammatory pathways are being investigated for treating diseases like rheumatoid arthritis. [, ]
Future Directions
  • Structure-Based Drug Design: Utilizing crystal structures of these compounds bound to their targets can facilitate the design of more potent and selective inhibitors. [, , , ]

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily. [] It exhibits significant anti-tumor activity and has demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. [] Its favorable pharmacokinetic profile and preclinical safety data led to its advancement into phase I clinical trials. []

N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase. [] It was identified through structure-based drug design efforts aimed at developing novel RIPK3 kinase inhibitors with enhanced selectivity against key off-target kinases. []

N-(4-chlorophenyl)-2-hydroxynicotinamide (4)

Compound Description: This compound served as a basis for synthesizing a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives (compounds 5-11). [] These derivatives were designed as potential anti-inflammatory agents based on the β-keto amide pharmacophore found in malononitrilamide, the active metabolite of Leflunomide. []

Ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)diazenyl)-5-methylthiophene-3-carboxylate

Compound Description: This complex disperse dye was synthesized through a coupling reaction and further complexed with copper, cobalt, and zinc metals to explore its application in dyeing polyester and nylon fabrics. [] The dye displayed good levelness and excellent fastness properties, yielding various shades of violet and brown. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide 4-methylbenzenesulfonate

Compound Description: This compound, particularly its novel crystalline forms, has been investigated for treating chronic obstructive pulmonary disease (COPD). [, ] The compound's potential in treating inflammatory diseases stems from its ability to inhibit neutrophilic elastase activity. []

Properties

CAS Number

946246-41-9

Product Name

N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

IUPAC Name

N-(4-butylphenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide

Molecular Formula

C23H23ClN2O2

Molecular Weight

394.9

InChI

InChI=1S/C23H23ClN2O2/c1-2-3-5-17-9-13-20(14-10-17)25-22(27)21-6-4-15-26(23(21)28)16-18-7-11-19(24)12-8-18/h4,6-15H,2-3,5,16H2,1H3,(H,25,27)

InChI Key

KYNWBTILKRYCSU-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.